molecular formula C10H9N3O B6441962 2-[(2-methylpyridin-3-yl)oxy]pyrimidine CAS No. 2640952-66-3

2-[(2-methylpyridin-3-yl)oxy]pyrimidine

Cat. No. B6441962
CAS RN: 2640952-66-3
M. Wt: 187.20 g/mol
InChI Key: BCZWRYJIEPNSEQ-UHFFFAOYSA-N
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Description

Pyridine and pyrimidine derivatives are common structural motifs in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry . They exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry .


Molecular Structure Analysis

Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-[(2-methylpyridin-3-yl)oxy]pyrimidine” would depend on its specific structure. For example, the presence of different functional groups can significantly influence properties such as solubility, stability, and reactivity .

Scientific Research Applications

2-[(2-Methylpyridin-3-yl)oxy]pyrimidine is used in a variety of scientific research applications. It is used as a building block for the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. In addition, it is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination complexes.

Mechanism of Action

Target of Action

The primary target of 2-[(2-methylpyridin-3-yl)oxy]pyrimidine is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleotides. By inhibiting DHFR, the compound can disrupt nucleotide synthesis and thus inhibit cell growth and proliferation.

Mode of Action

This compound interacts with its target, DHFR, by binding to the enzyme’s active site This prevents the enzyme from catalyzing its normal reaction, leading to a decrease in the production of tetrahydrofolate

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and proliferation due to the disruption of nucleotide synthesis . This can potentially lead to the death of rapidly dividing cells, such as bacterial cells or cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2-Methylpyridin-3-yl)oxy]pyrimidine in laboratory experiments include its low cost, its stability under a variety of conditions, and its low toxicity. However, it is important to note that it can be toxic in high concentrations, and can react with certain other compounds.

Future Directions

Future research involving 2-[(2-Methylpyridin-3-yl)oxy]pyrimidine could include further studies on its mechanism of action and biochemical and physiological effects. In addition, further research could be conducted to explore its potential applications in pharmaceuticals, pesticides, and other organic compounds. Other potential areas of research could include its use as a catalyst in organic reactions, its use as a ligand in coordination complexes, and its use as a reagent in organic synthesis.

Synthesis Methods

2-[(2-Methylpyridin-3-yl)oxy]pyrimidine can be synthesized from the reaction of 2-methylpyridine and ethyl acetoacetate in the presence of an acid catalyst. The reaction proceeds by first forming a pyridine-acetoacetate adduct, which is then hydrolyzed to form the desired product. The reaction is typically carried out under anhydrous conditions at a temperature of approximately 80°C.

Safety and Hazards

The safety and hazards associated with a specific compound depend on its physical and chemical properties, as well as how it is handled and used. It’s important to refer to the relevant safety data sheets and follow appropriate safety protocols when working with chemical compounds .

Biochemical Analysis

Biochemical Properties

2-[(2-methylpyridin-3-yl)oxy]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis and repair . This interaction is crucial as it can potentially lead to the development of new antibacterial agents. Additionally, this compound has been observed to interact with collagen prolyl 4-hydroxylase, an enzyme involved in collagen synthesis .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been found to inhibit the proliferation of hepatic stellate cells, which are responsible for collagen synthesis in liver fibrosis . This compound also influences cell signaling pathways, particularly those involving transforming growth factor-beta (TGF-β), which plays a role in cell proliferation, differentiation, and migration . Furthermore, it impacts gene expression by modulating the activity of transcription factors involved in these pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It inhibits dihydrofolate reductase by binding to its active site, thereby preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts DNA synthesis and repair processes. Additionally, this compound modulates the activity of collagen prolyl 4-hydroxylase, leading to reduced collagen synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that its inhibitory effects on cellular functions, such as collagen synthesis, persist over time, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target enzymes and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including liver damage and impaired cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase and collagen prolyl 4-hydroxylase, influencing metabolic flux and metabolite levels . The compound’s metabolism may also involve its conversion to other active or inactive metabolites, which can further modulate its biological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within cells can affect its activity and efficacy, making it essential to understand these processes for effective therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanisms of action and potential therapeutic targets.

properties

IUPAC Name

2-(2-methylpyridin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8-9(4-2-5-11-8)14-10-12-6-3-7-13-10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZWRYJIEPNSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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